molecular formula C19H18N4O4S B2665266 1,3,5-trimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-pyrazole-4-sulfonamide CAS No. 1428356-89-1

1,3,5-trimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-pyrazole-4-sulfonamide

Cat. No. B2665266
CAS RN: 1428356-89-1
M. Wt: 398.44
InChI Key: RHBWIEKMRFDERA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-trimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C19H18N4O4S and its molecular weight is 398.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carbonic Anhydrase Inhibitors

Sulfonamide-based compounds, particularly those incorporating [1,4]oxazepine and pyrazole structures, have demonstrated strong inhibition of human carbonic anhydrases, which are therapeutically relevant. These inhibitors play a crucial role in managing conditions like glaucoma, epilepsy, and edema. The primary sulfonamide functionality facilitates [1,4]oxazepine ring construction, acting as an enzyme prosthetic zinc-binding group, highlighting its dual functionality in enzyme inhibition (A. Sapegin et al., 2018).

Antimicrobial Activities

N-sulfonamide 2-pyridone derivatives, combining inhibitory activities against both dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR) enzymes, exhibited significant in vitro antimicrobial activity. This dual inhibition mechanism is critical for developing novel antimicrobial agents, especially against resistant bacterial strains (Rasha A. Azzam et al., 2020).

Antitumor Activities

Polymethoxylated-pyrazoline benzene sulfonamides were synthesized and investigated for their cytotoxic activities on tumor and non-tumor cell lines, showing superior carbonic anhydrase inhibitory activity. These findings suggest potential therapeutic applications in cancer treatment, with certain derivatives exhibiting high tumor selectivity and serving as lead molecules for further investigations (K. Kucukoglu et al., 2016).

COX-2 Inhibitors

The synthesis of sulfonamide-containing 1,5-diarylpyrazole derivatives led to the discovery of potent and selective inhibitors of cyclooxygenase-2 (COX-2), with celecoxib being a notable example currently in clinical trials for rheumatoid arthritis and osteoarthritis treatment. This research underscores the sulfonamide and pyrazole functionalities' importance in developing novel COX-2 inhibitors (T. Penning et al., 1997).

properties

IUPAC Name

1,3,5-trimethyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c1-11-18(12(2)23(3)21-11)28(25,26)22-13-8-9-16-14(10-13)19(24)20-15-6-4-5-7-17(15)27-16/h4-10,22H,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHBWIEKMRFDERA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.